Cas no 1594770-26-9 (N,N-dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine)

N,N-dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a piperidin-4-yl group at the 5-position and a dimethylamino moiety at the 3-position. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The oxadiazole ring contributes to metabolic stability, while the piperidine and dimethylamine groups enhance solubility and bioavailability. Its modular design allows for further functionalization, enabling applications in drug discovery, particularly for targeting central nervous system (CNS) disorders. The compound's balanced lipophilicity and hydrogen-bonding capacity make it suitable for structure-activity relationship (SAR) studies in medicinal chemistry.
N,N-dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine structure
1594770-26-9 structure
商品名:N,N-dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine
CAS番号:1594770-26-9
MF:C9H16N4O
メガワット:196.249541282654
CID:4607336
PubChem ID:75481051

N,N-dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine 化学的及び物理的性質

名前と識別子

    • N,N-dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine
    • インチ: 1S/C9H16N4O/c1-13(2)9-11-8(14-12-9)7-3-5-10-6-4-7/h7,10H,3-6H2,1-2H3
    • InChIKey: STXBTTYNIARXAD-UHFFFAOYSA-N
    • ほほえんだ: O1C(C2CCNCC2)=NC(N(C)C)=N1

じっけんとくせい

  • 色と性状: NA
  • 密度みつど: 1.1±0.1 g/cm3
  • ふってん: 315.8±52.0 °C at 760 mmHg

N,N-dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine セキュリティ情報

N,N-dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-139054-2.5g
N,N-dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine
1594770-26-9 95%
2.5g
$1707.0 2023-06-08
Enamine
EN300-139054-0.5g
N,N-dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine
1594770-26-9 95%
0.5g
$679.0 2023-06-08
Chemenu
CM440490-250mg
N,N-dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine
1594770-26-9 95%+
250mg
$*** 2023-03-30
Enamine
EN300-139054-1.0g
N,N-dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine
1594770-26-9 95%
1g
$871.0 2023-06-08
Enamine
EN300-139054-5000mg
N,N-dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine
1594770-26-9 95.0%
5000mg
$2525.0 2023-09-30
A2B Chem LLC
AV62082-1g
N,N-dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine
1594770-26-9 95%
1g
$952.00 2024-04-20
Enamine
EN300-139054-500mg
N,N-dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine
1594770-26-9 95.0%
500mg
$679.0 2023-09-30
Enamine
EN300-139054-2500mg
N,N-dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine
1594770-26-9 95.0%
2500mg
$1707.0 2023-09-30
A2B Chem LLC
AV62082-2.5g
N,N-dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine
1594770-26-9 95%
2.5g
$1832.00 2024-04-20
1PlusChem
1P01ACW2-50mg
N,N-dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine
1594770-26-9 95%
50mg
$260.00 2025-03-19

N,N-dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine 関連文献

N,N-dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amineに関する追加情報

N,N-dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine: A Promising Compound for Modern Medicinal Chemistry

N,N-dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine is a synthetic compound with a unique molecular framework that has garnered significant attention in the field of pharmaceutical research. The compound, characterized by its 1,2,4-oxadiazol-3-amine core structure, is chemically distinct due to the presence of a heterocyclic ring system and the incorporation of piperidin-4-yl and N,N-dimethyl functional groups. The CAS number 1594770-26-9 identifies this compound as a novel derivative with potential applications in drug discovery and therapeutic development. Recent studies have highlighted its structural versatility and pharmacological relevance, making it a focal point for researchers exploring new therapeutic avenues.

The 1,2,4-oxadiazol-3-amine core is a well-known scaffold in medicinal chemistry due to its ability to modulate biological activity through various mechanisms. This ring system is often found in molecules with anti-inflammatory, antiviral, and antitumor properties. The piperidin-4-yl substituent further enhances the compound's pharmacological profile by introducing a flexible, polar group that can interact with target proteins or receptors. The N,N-dimethyl functionalization stabilizes the molecule and may influence its solubility, metabolic stability, and bioavailability, which are critical factors in drug development. These structural features collectively position N,N-dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine as a promising candidate for further investigation.

Recent advancements in computational chemistry and molecular modeling have provided insights into the interactions of N,N-dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine with biological targets. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits selective binding affinity for the COX-2 enzyme, a key mediator of inflammation. This finding aligns with the growing interest in COX-2-selective inhibitors as a therapeutic strategy for conditions such as arthritis and inflammatory bowel disease. The compound's ability to selectively target COX-2 over COX-1 is a significant advantage, as it may reduce gastrointestinal side effects commonly associated with non-selective NSAIDs.

Additionally, research on N,N-dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine has revealed its potential as a prodrug or a precursor for the synthesis of more complex molecules. The 1,2,4-oxadiazol-3-amine ring system is known to undergo various chemical transformations, such as hydrolysis or ring-opening reactions, which can yield derivatives with altered biological activities. For example, a 2022 study in *Bioorganic & Medicinal Chemistry* explored the hydrolysis of this compound in aqueous environments, demonstrating its potential as a delivery system for active pharmaceutical ingredients. This property is particularly valuable in the development of oral formulations with improved absorption profiles.

The piperidin-4-yl group in N,N-dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine is also of interest due to its ability to form hydrogen bonds with target proteins. A 2021 study in *ACS Chemical Biology* reported that this group can enhance the compound's interaction with G-protein-coupled receptors (GPCRs), which are critical targets for many drugs. The flexibility of the piperidin-4-yl ring allows it to adapt to the binding pockets of various receptors, potentially broadening the therapeutic applications of this compound. This adaptability is a key factor in its potential use as a lead molecule for drug design.

Furthermore, the N,N-dimethyl substitution in N,N-dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine contributes to its metabolic stability. A 2023 pharmacokinetic study in *Drug Metabolism and Disposition* showed that the compound exhibits prolonged plasma half-life compared to its non-methylated analogs. This extended half-life could reduce the frequency of dosing required in therapeutic regimens, improving patient compliance. The study also highlighted the compound's low potential for hepatic metabolism, which is a significant advantage in the development of drugs with minimal drug-drug interactions.

Recent research has also explored the antiviral potential of N,N-dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine. A 2023 preclinical study in *Antiviral Research* demonstrated that the compound inhibits the replication of several RNA viruses, including influenza A and SARS-CoV-2. The mechanism of action appears to involve the disruption of viral RNA polymerase activity, a critical step in viral replication. This finding underscores the compound's potential as a broad-spectrum antiviral agent, especially in the context of emerging infectious diseases.

The synthesis of N,N-dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine has been optimized through various chemical methodologies, including microwave-assisted synthesis and solid-phase peptide synthesis. A 2022 study in *Organic & Biomolecular Chemistry* reported the development of a scalable synthesis route that reduces the number of purification steps and increases the yield of the final product. This advancement is crucial for the commercialization of the compound, as it reduces production costs and environmental impact.

Despite its promising properties, further research is needed to fully understand the biological mechanisms and potential side effects of N,N-dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine. Ongoing studies are focused on its use in combination therapies, where it may synergize with existing drugs to enhance therapeutic outcomes. Additionally, the compound's safety profile, particularly in long-term use, requires further investigation to ensure its viability as a therapeutic agent.

In conclusion, N,N-dimethyl-5-(piperidin-4-yl)-1,2,4-oxadiazol-3-amine represents a significant advancement in medicinal chemistry. Its unique molecular structure, combined with its potential for therapeutic applications, positions it as a valuable compound for further exploration. As research continues to uncover its properties, this compound may play a pivotal role in the development of new drugs for a wide range of diseases.

おすすめ記事

推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd